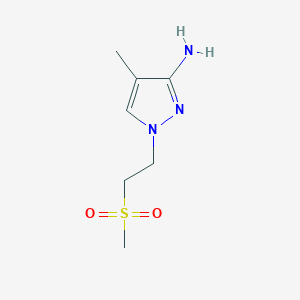![molecular formula C9H10ClN5O3 B13080478 Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B13080478.png)
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a synthetic compound belonging to the imidazotetrazine family This compound is structurally related to the well-known antitumor agent temozolomide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves the following steps:
Formation of the Imidazotetrazine Core: The imidazotetrazine core is synthesized by reacting 4-diazoimidazole-5-carboxamide with an appropriate isocyanate under controlled conditions.
Introduction of the 2-Chloroethyl Group: The 2-chloroethyl group is introduced through alkylation reactions, where the nor-temozolomide anion is alkylated with 2-chloroethyl halides.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity, particularly in glioma cell lines.
Biological Research: The compound is used to investigate DNA alkylation and repair mechanisms.
Chemical Biology: It serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate involves:
DNA Alkylation: The compound alkylates DNA at guanine residues, leading to DNA damage and cell death.
Molecular Targets: The primary molecular target is DNA, where the compound forms covalent bonds with guanine bases.
Pathways Involved: The DNA damage response pathway is activated, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Temozolomide: A well-known antitumor agent with a similar imidazotetrazine core.
3-(Benzyl-substituted)-imidazo[5,1-d]-1,2,3,5-tetrazines: Compounds with benzyl groups at the 3-position.
3-(Heteromethyl-substituted)-imidazo[5,1-d]-1,2,3,5-tetrazines: Compounds with various heteromethyl groups at the 3-position.
Uniqueness
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and 2-chloroethyl substitution make it a valuable compound for studying DNA alkylation and repair mechanisms .
Eigenschaften
Molekularformel |
C9H10ClN5O3 |
|---|---|
Molekulargewicht |
271.66 g/mol |
IUPAC-Name |
ethyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
InChI |
InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3 |
InChI-Schlüssel |
IXFIBXQXPGNVJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)




![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)

![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)






